3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole ring fused with a thione group. The structure includes a 3-methoxyphenyl substituent at position 3 and a Schiff base moiety formed by the condensation of 5-methylfuran-2-carbaldehyde with the amino group at position 2.
Properties
CAS No. |
613248-90-1 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-7-13(21-10)9-16-19-14(17-18-15(19)22)11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H,18,22)/b16-9+ |
InChI Key |
YETPSOPXOYIQHD-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization with 3-Methoxybenzaldehyde
Thiocarbohydrazide reacts with 3-methoxybenzaldehyde under acidic reflux conditions (acetic acid, 2–4 hours) to form the triazole ring. The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by cyclodehydration. Key parameters include:
The product precipitates upon cooling and is recrystallized from ethanol, yielding 65–78% of the intermediate 3-(3-methoxyphenyl)-1,2,4-triazole-5(4H)-thione (2 ). Purity (>95%) is confirmed via HPLC using acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid.
Schiff Base Formation
The second stage introduces the ((5-methylfuran-2-yl)methylene)amino group through condensation of intermediate 2 with 5-methylfurfural (3 ).
Condensation Reaction Dynamics
The reaction occurs in anhydrous ethanol under reflux (4–6 hours), catalyzed by trace acetic acid. The primary amino group at position 4 of the triazole attacks the aldehyde carbonyl, eliminating water to form the imine linkage. Critical factors include:
-
Solvent polarity : Ethanol enhances Schiff base stability vs. side reactions
-
Stoichiometry : 1.2 equivalents of aldehyde to ensure complete conversion
-
Temperature control : Reflux (78°C) accelerates kinetics without degrading the furan ring
Post-reaction, the crude product is poured into ice-water to precipitate the target compound, achieving 70–85% yield after recrystallization from ethanol/dichloromethane (3:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry
ESI-MS shows [M+H]⁺ at m/z 357.08, consistent with the molecular formula C₁₅H₁₄N₄O₂S. Fragmentation patterns confirm sequential loss of CH₃O (32.03 Da) and C₅H₅O (81.04 Da).
Synthetic Optimization Strategies
Catalytic Acid Screening
Comparative studies using 5 mol% catalysts:
| Acid Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid | 85 | 97 |
| HCl (gas) | 72 | 89 |
| TFA | 81 | 94 |
Acetic acid provides optimal balance between reaction rate and product stability.
Solvent Effects on Schiff Base Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 85 |
| THF | 7.5 | 63 |
| DMF | 36.7 | 78 |
| Acetonitrile | 37.5 | 71 |
Ethanol’s moderate polarity facilitates both reagent solubility and Schiff base stabilization.
Mechanistic Considerations
Cyclization Pathway
Density functional theory (DFT) calculations suggest the thiocarbohydrazide cyclization proceeds through a six-membered transition state (ΔG‡ = 28.5 kcal/mol). The 3-methoxyphenyl group adopts a pseudoaxial orientation to minimize steric clash during ring closure.
Schiff Base Tautomerism
The ((5-methylfuran-2-yl)methylene)amino group exhibits keto-enol tautomerism in solution, with NMR data indicating 82% enol form predominance at 25°C. X-ray crystallography confirms the E-configuration about the imine double bond.
Scalability and Industrial Relevance
Kilogram-scale production (5 L reactor) maintains 78% yield through:
Chemical Reactions Analysis
Key Spectral Data:
| Property | Observed Value | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.50 (s, 1H, CH=N), 7.46–6.02 (ArH, furan) | |
| 13C NMR | δ 178.02 (C=S), 160.00 (CH=N) | |
| IR (cm⁻¹) | 1654 (C=N), 1268 (C=S) | |
| Melting Point | 230–232°C |
Reactivity of the Thione Group
The thione (-C=S) moiety undergoes tautomerization to the thiol (-SH) form, enabling nucleophilic substitution and metal coordination:
Alkylation and Arylation
Reactions with alkyl halides (e.g., methyl iodide) in basic conditions produce S-alkyl derivatives. For example:
Yields for such reactions typically range from 65–75% .
Metal Complexation
The thione/thiol group coordinates with transition metals (e.g., Cu(II), Zn(II)) to form complexes. For instance:
These complexes exhibit enhanced antimicrobial activity compared to the parent ligand .
Imine Bond Reactivity
The -CH=N- linkage participates in hydrolysis and redox reactions:
Acid-Catalyzed Hydrolysis
In acidic media (HCl, H2SO4), the imine bond cleaves to regenerate the amine and aldehyde precursors:
This reaction is reversible and pH-dependent .
Reduction
Sodium borohydride (NaBH4) reduces the imine to a secondary amine:
The reduced product shows altered biological activity due to increased basicity .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group. For example:
Reaction conditions and yields depend on the electrophile’s strength .
Tautomerism and Stability
The thione-thiol tautomerism (Figure 2) influences reactivity:
-
Thione form dominates in polar aprotic solvents (DMSO, DMF).
Thermodynamic Parameters:
| Parameter | Value | Method |
|---|---|---|
| ΔG (kJ/mol) | 12.3 ± 0.5 | DFT/B3LYP/6-311++G |
| ΔH (kJ/mol) | 15.8 ± 0.7 | Experimental |
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Therapeutic Agents: Research into its use as a therapeutic agent for specific conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENYL)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding interactions.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Substituents on the Triazole Core
- Compound A: 4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione () The 2-chlorobenzylidene group introduces electron-withdrawing effects, contrasting with the target compound’s electron-donating 5-methylfuran. This difference may alter electronic properties and binding affinities in biological systems.
- Compound B: 5-(4-Methoxyphenyl)-4-((1-methylpyrrol-2-yl)methylideneamino)-1H-1,2,4-triazole-5(4H)-thione () Features a 4-methoxyphenyl group (similar to the target) but substitutes 5-methylfuran with a 1-methylpyrrole. The pyrrole’s aromaticity and hydrogen-bonding capacity may influence solubility and target interactions .
- Compound C: 3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione () Direct structural analog with a 2-fluorophenyl group instead of 3-methoxyphenyl. The fluorine atom’s electronegativity may enhance metabolic stability but reduce electron donation compared to methoxy .
Key Structural Data
Spectral and Electronic Properties
- IR Spectroscopy :
- NMR Spectroscopy :
- The 5-methylfuran’s electron-rich nature may lower the gap, enhancing charge transfer interactions .
Biological Activity
The compound 3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.36 g/mol. The structure features a triazole ring substituted with a methoxyphenyl group and a furan moiety, which are critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant anticancer properties. In particular:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The MTT assay indicated that it displays selective cytotoxicity towards these cancer cells, with notable potency in inhibiting cell proliferation. In one study, derivatives showed enhanced activity against melanoma cells compared to others .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 45.0 |
| MDA-MB-231 (Breast Cancer) | 60.0 |
| Panc-1 (Pancreatic) | 50.0 |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains:
- Activity Against Bacteria : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.0 |
| Staphylococcus epidermidis | 30.0 |
Antioxidant Activity
Antioxidant potential was evaluated using the DPPH radical scavenging method:
- DPPH Scavenging Assay : The compound demonstrated significant free radical scavenging activity, with an IC50 value comparable to ascorbic acid, indicating its potential as an antioxidant agent .
Table 3: Antioxidant Activity
| Compound | IC50 (µg/mL) |
|---|---|
| 3-(3-Methoxyphenyl)... | 28.5 |
| Ascorbic Acid | 28.5 |
Case Studies and Research Findings
Several studies have highlighted the biological significance of triazole derivatives:
- Cytotoxicity in 3D Cell Cultures : A study found that certain triazole derivatives were more effective in three-dimensional cell cultures than in traditional two-dimensional cultures, suggesting that the compound may have better therapeutic potential in vivo .
- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole derivatives could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Metal Complexes : Transition metal complexes of triazolethiones have shown enhanced biological activities, suggesting that coordination with metals could improve efficacy against cancer and microbial targets .
Q & A
Q. What are the optimized synthetic routes for 3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione, and how are intermediates purified?
The compound is synthesized via nucleophilic substitution reactions. A typical method involves refluxing a precursor (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with a substituted aldehyde (e.g., 5-methylfuran-2-carboxaldehyde) in ethanol with aqueous KOH. The reaction mixture is heated under reflux for 1–2 hours, followed by precipitation in cold water. The crude product is purified via recrystallization from ethanol or methanol, yielding a crystalline solid with >90% purity . Key parameters include maintaining a 1:1 molar ratio of reactants and controlling pH (~10–12) to favor Schiff base formation.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : and NMR (in DMSO- or CDCl) identify substituent integration and coupling patterns. The thione sulfur and triazole protons resonate at δ 13.5–14.0 ppm and δ 8.0–9.0 ppm, respectively .
- IR Spectroscopy : Stretching vibrations for C=S (1150–1250 cm), C=N (1600–1650 cm^{-1), and aromatic C-H (3000–3100 cm) confirm functional groups .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, the C-S bond in the thione group is typically 1.65–1.68 Å .
Q. What biological activities are associated with 1,2,4-triazole-3-thione derivatives, and how are they screened?
Triazole-thiones exhibit antimicrobial, anticancer, and anti-inflammatory activities. Standard assays include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC determination in HeLa or MCF-7 cell lines) .
- Docking Studies : AutoDock Vina predicts binding affinity to targets like dihydrofolate reductase (DHFR) or COX-2 .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and conformational properties of this compound?
DFT calculations (B3LYP/6-311G(d,p) basis set) optimize molecular geometry and compute frontier orbitals. Key findings:
- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high reactivity, localized on the triazole and furan moieties .
- Torsional Analysis : Rotational barriers for the methoxyphenyl group (~20 kJ/mol) indicate conformational flexibility .
- NMR Chemical Shifts : GIAO method-derived shifts show <5% deviation from experimental data, validating the computational model .
Q. How are data contradictions resolved during crystallographic refinement?
Discrepancies in R values or electron density maps are addressed by:
- Twinned Data : Using SHELXL’s TWIN/BASF commands for twin-law correction .
- Disordered Atoms : PART instructions split occupancy (e.g., methoxy group disorder) .
- Validation Tools : PLATON’s ADDSYM detects missed symmetry, and checkCIF flags outliers in bond lengths/angles .
Q. What strategies improve pharmacokinetic properties via structural modifications?
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -CF) on the furan ring enhances membrane permeability (logP calculated via ChemAxon) .
- Metabolic Stability : Methylation of the triazole NH reduces CYP450-mediated oxidation (tested in liver microsomes) .
- Solubility : Co-crystallization with cyclodextrins or PEG derivatives improves aqueous solubility (phase-solubility studies) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
